

dodemorph acetate versus triazole fungicides

mode of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dodemorph acetate

CAS No.: 31717-87-0

Cat. No.: S569962

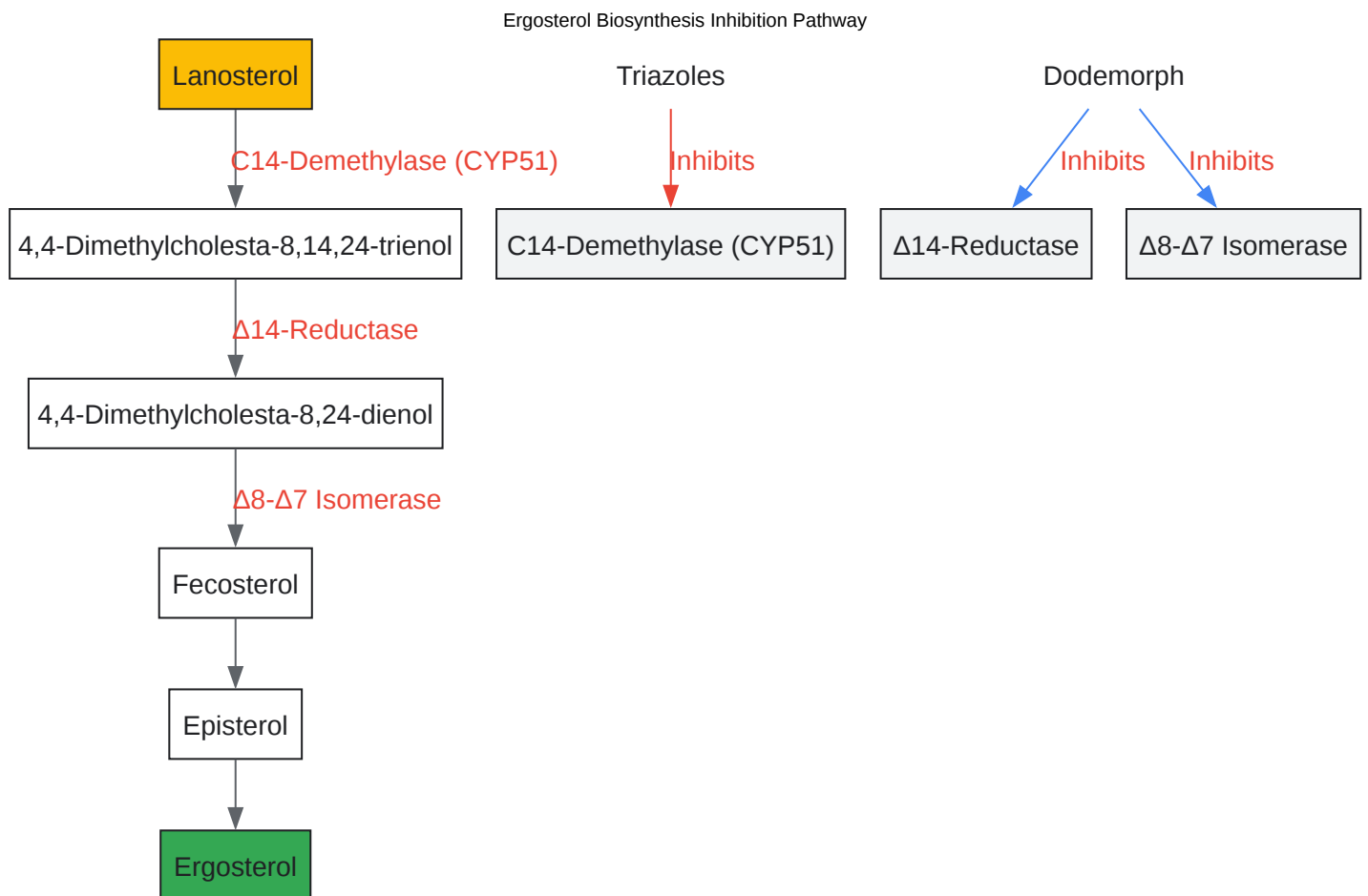
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Mechanism of Action Comparison

Both fungicide classes disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, but they act on different enzymatic steps.

Feature	Dodemorph Acetate (Morpholine)	Triazole Fungicides
Chemical Class	Morpholine [1] [2] [3]	Triazole (a subclass of Demethylation Inhibitors - DMIs) [4] [5]
Target Pathway	Ergosterol Biosynthesis [4] [3]	Ergosterol Biosynthesis [4] [6] [5]
Specific Target Enzyme(s)	$\Delta 8$ - $\Delta 7$ Isomerase and $\Delta 14$ -Reductase [1] [4]	C14-Demethylase (CYP51) [4] [6] [5]
Action	Systemic with protective and curative action [3]	Broad-spectrum, systemic with protective and curative action [4] [7]
Primary Use	Control of powdery mildew, rusts, and leaf spots in ornamentals [3]	Broad-spectrum control of numerous fungal diseases in cereals, fruits, vegetables [4] [7]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific inhibition points for these fungicides.



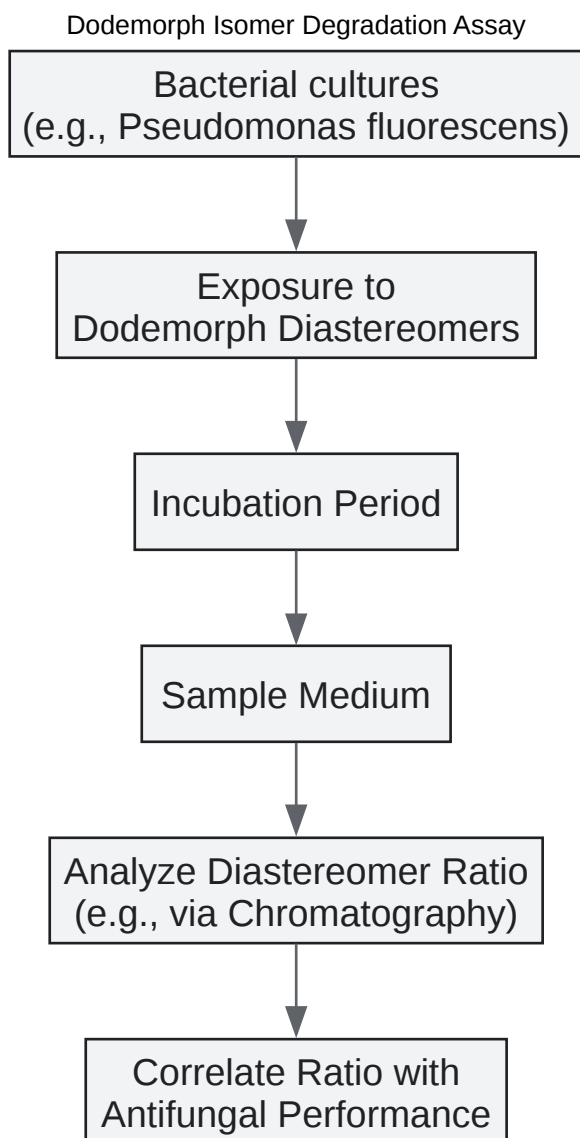
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Key Experimental Data and Protocols

The distinct modes of action are demonstrated through various experimental approaches, from whole-organism studies to molecular analyses.

Dodemorph: Stereospecific Degradation and Toxicity

Research indicates that the biological activity of dodemorph is influenced by its stereochemistry. The experimental workflow and key findings are summarized below.



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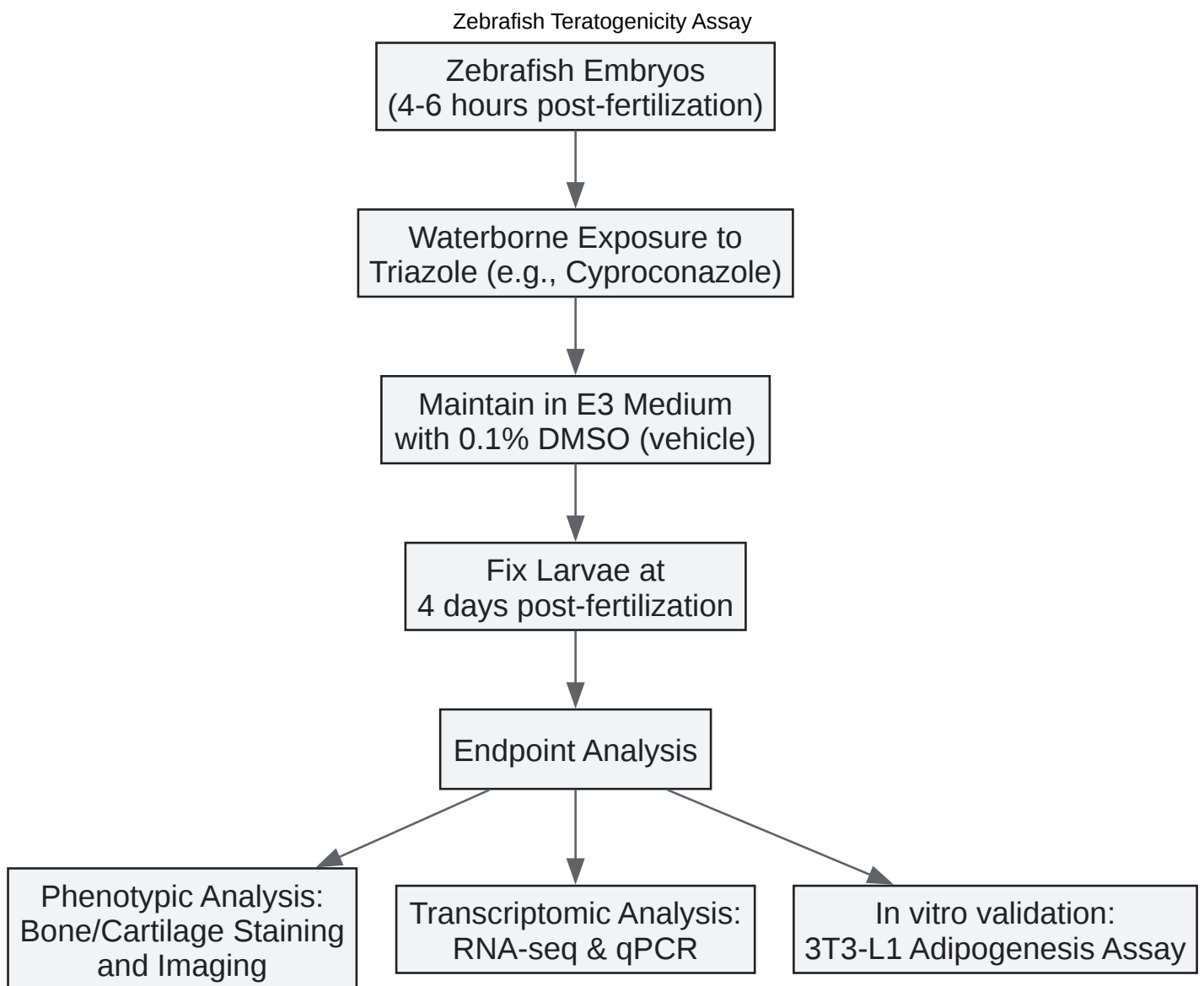
Key Findings [1]:

- **Bacterial Toxicity:** The *cis*-diastereomer of dodemorph exhibited higher antibacterial activity than the *trans*-form.
- **Stereospecific Degradation:** Bacteria like *Corynebacterium betae* and *Pseudomonas fluorescens* degraded the *meso*-(*RS*)-diastereomer more rapidly than the *trans*-(*SS* and *RR*)-forms.

- **Impact on Antifungal Efficacy:** This selective degradation altered the ratio of diastereomers in the environment, which was shown to influence the fungistatic effect of dodemorph preparations against fungi like *Botrytis cinerea* due to a **synergistic joint action** between the isomers.

Triazoles: Teratogenicity and Transcriptomic Analysis

Zebrafish have become a key model for investigating the developmental toxicity of triazoles. The following workflow outlines a standard protocol.



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Experimental Protocol Details [6]:

- **Model System:** Transgenic zebrafish embryos (e.g., Tg (Bone: GFP) and Tg (Col2a1a: mCherry)) to visualize bone and cartilage development.
- **Exposure:** Embryos are exposed at 4-6 hours post-fertilization (hpf) to various concentrations of the triazole (e.g., cyproconazole, paclobutrazol, triadimenol) dissolved in DMSO, with a vehicle control of 0.1% DMSO.
- **Phenotypic Assessment:** At 4 days post-fertilization (dpf), larvae are analyzed for skeletal malformations using fluorescence imaging and validated by calcein and alizarin red staining.
- **Molecular Analysis:**
 - **Whole-embryo RNA-seq:** Conducted on cyproconazole-exposed larvae to identify differentially expressed genes and altered pathways.
 - **qPCR Validation:** Expression of key bone (e.g., *runx2*, *sox9b*), cartilage, and adipogenic (e.g., *pparg*) marker genes is quantified.
- **In vitro Confirmation:** 3T3-L1 pre-adipocyte cells are exposed to triazoles and assessed for lipid droplet formation (e.g., via Oil Red O staining) to confirm pro-adipogenic effects.

Key Findings [8] [6]:

- Exposure to cyproconazole, paclobutrazol, and triadimenol caused significant **bone and cartilage malformations** in zebrafish larvae.
- RNA-seq analysis revealed that cyproconazole **represses genes associated with skeletal development** while **upregulating genes that promote adipogenesis** (fat cell formation).
- qPCR confirmed significant downregulation of bone/cartilage markers and upregulation of adipogenic genes.
- Both in vitro (3T3-L1 cells) and in vivo (zebrafish) experiments showed that triazole exposure induced **lipid accumulation**, supporting the hypothesis of a "bone to fat" switch.

Resistance and Regulatory Profiles

Understanding resistance mechanisms and toxicological profiles is crucial for the sustainable use of fungicides.

Aspect	Dodemorph Acetate	Triazole Fungicides
FRAC Code	5 (Morpholine) [3]	3 (DMI Inhibitors) [4]

Aspect	Dodemorph Acetate	Triazole Fungicides
Resistance Risk	Considered low to medium by FRAC.	Classified as medium resistance risk by FRAC. Resistance often develops as a gradual, creeping shift in sensitivity rather than a complete loss of efficacy [4].

| **Known Resistance Mechanisms** | Not extensively documented in search results. | 1. **Target-site mutations** in the *CYP51* gene [5]. 2. **Overexpression of the *CYP51* target gene** [5]. 3. **Enhanced efflux** of the fungicide from fungal cells [5]. | | **Toxicological Concerns (Ecological)** | -- | **Teratogenic Effects:** Caused skeletal malformations in zebrafish and mammalian models [8] [6]. **Endocrine Disruption:** Potential to inhibit aromatase and disrupt steroid hormone synthesis [9] [6]. **Hepatotoxicity:** Associated with liver toxicity in laboratory animals [6]. | | **Regulatory Status (EU Example)** | Approved until 2026; not currently a "Candidate for Substitution" [3]. | Several (e.g., epoxiconazole) have been identified as candidates for substitution due to concerns regarding endocrine disruption and reproductive toxicity [9]. |

Key Takeaways for Research and Development

- **Mechanistic Nuance:** While both inhibit ergosterol synthesis, their distinct targets mean they can be used in sequence or combination to manage resistance, as a mutation conferring resistance to one class may not affect the other.
- **Experimental Models:** The zebrafish model is highly validated for investigating the teratogenic pathways of triazoles, particularly for skeletal and developmental toxicity. Research on dodemorph highlights the importance of considering stereochemistry in biological activity and environmental fate.
- **Innovation Direction:** The market for triazoles continues to grow, with innovation focused on **new formulations** (e.g., BASF's Revysol) that overcome resistance and offer improved regulatory profiles [7]. For morpholines, understanding the synergistic potential of different isomers presents a unique research angle.

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To cite this document: Smolecule. [dodemorph acetate versus triazole fungicides mode of action].

Smolecule, [2026]. [Online PDF]. Available at:

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